molecular formula C15H17ClFNO2 B1439565 [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride CAS No. 1193389-53-5

[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride

Cat. No.: B1439565
CAS No.: 1193389-53-5
M. Wt: 297.75 g/mol
InChI Key: DBSPFSLAVRYKEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride involves several steps. One common method includes the reaction of 4-fluoro-3-nitrobenzyl chloride with 3-methoxyphenol in the presence of a base to form the intermediate 4-fluoro-3-(3-methoxyphenoxymethyl)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine: The base compound without the hydrochloride salt.

    [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanol: A related compound with a hydroxyl group instead of an amine.

    [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanone: A ketone derivative of the compound.

Uniqueness

The presence of the fluoro and methoxy groups in [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other similar compounds and make it valuable for research applications .

Properties

IUPAC Name

[4-fluoro-3-[(3-methoxyphenoxy)methyl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2.ClH/c1-18-13-3-2-4-14(8-13)19-10-12-7-11(9-17)5-6-15(12)16;/h2-8H,9-10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPFSLAVRYKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=C(C=CC(=C2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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